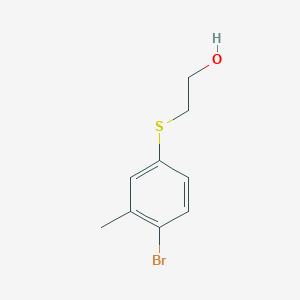
2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a phenyl ring. The bromine and methyl groups could be added through electrophilic aromatic substitution reactions. The sulfanyl group could be introduced through a nucleophilic aromatic substitution reaction. The ethanol group could be added through a nucleophilic substitution reaction at the sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a bromine atom, a methyl group, a sulfanyl group, and an ethanol group. The exact structure would depend on the positions of these groups on the phenyl ring .
Chemical Reactions Analysis
This compound could participate in various chemical reactions. The bromine atom could be replaced by other groups through nucleophilic aromatic substitution reactions. The sulfanyl group could react with electrophiles. The ethanol group could be deprotonated to form an alkoxide, which is a good nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a bromine atom would increase its molecular weight and could enhance its lipophilicity. The ethanol group would make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .
科学的研究の応用
New Amino-Protective Groups for Peptide Synthesis
Modification of methyl group in related sulfur-containing alcohols has led to the development of new amino-protective groups for peptide synthesis. These groups are particularly sensitive to base, offering alternatives with better stability than traditional protective groups, and do not polymerize spontaneously upon elimination, making them suitable for synthesizing peptides with precise amino acid sequences (Verhart & Tesser, 2010).
Novel Secondary Alcohols Synthesis
The synthesis of novel racemic secondary alcohols through S-alkylation indicates the versatility of sulfur-containing compounds in producing intermediates for further chemical transformations. These compounds are characterized extensively to understand their structural and electronic properties (Vorga & Badea, 2021).
Oxidation of Sulfanyl-Compounds
The study on the oxidation of 5-bromo-2-methyl-3-phenylsulfanyl-1-benzofuran shows the potential of sulfanyl compounds in the synthesis of sulfinyl and sulfonyl derivatives, highlighting their role in developing new materials with specific optical or electronic properties (Seo et al., 2007; Choi et al., 2008).
Enantioselective Microbial Reduction
The enantioselective microbial reduction of substituted acetophenones, including bromo-phenyl compounds, to produce chiral alcohols demonstrates the application of biological systems in creating enantiomerically pure compounds for pharmaceuticals and agrochemicals (Patel et al., 2004).
Chemoselective Synthesis
The chemoselective synthesis involving sulfur-containing compounds underlines the strategic use of these chemicals in creating complex molecules with potential therapeutic applications, showcasing the chemical flexibility and reactivity of sulfur derivatives (Kumar et al., 2008).
Safety And Hazards
As with any chemical compound, handling “2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties. For example, brominated compounds can be hazardous and require careful handling .
将来の方向性
特性
IUPAC Name |
2-(4-bromo-3-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVWEANZXZGMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methyl-phenylsulfanyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



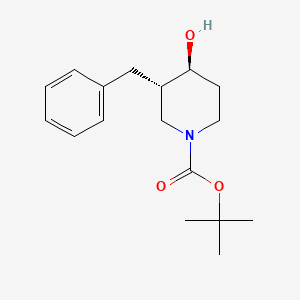
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

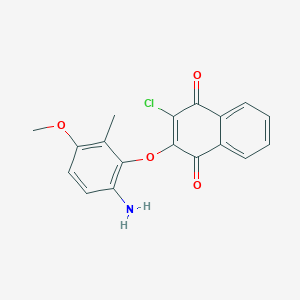
![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)
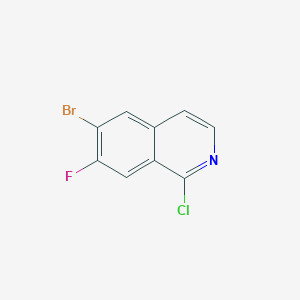
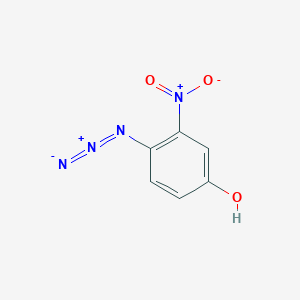
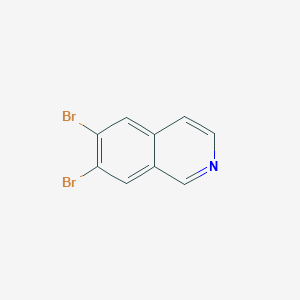
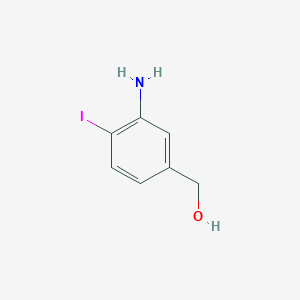
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)